4,6-Dimethylpyridin-3-amine

Description

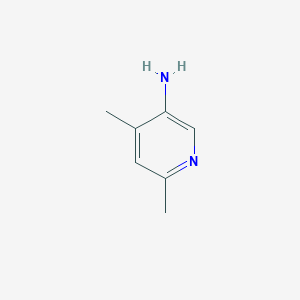

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-6(2)9-4-7(5)8/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSQTJRJQHPJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427646 | |

| Record name | 4,6-Dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-71-1 | |

| Record name | 4,6-Dimethyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dimethylpyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylpyridin-3-amine, a substituted pyridine derivative, is a versatile building block in organic synthesis and medicinal chemistry. Its unique structural features, including the nucleophilic amino group and the pyridine scaffold, make it a valuable precursor for the development of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis and reactivity, and an exploration of its applications in the field of drug discovery, particularly in the design of kinase inhibitors.

Part 1: Core Chemical and Physical Properties

Identification

-

CAS Number: 1193-71-1[1]

-

Synonyms: 3-Amino-4,6-dimethylpyridine, 5-Amino-2,4-dimethylpyridine, 5-Amino-2,4-lutidine[1]

-

Molecular Formula: C₇H₁₀N₂[1]

-

Molecular Weight: 122.17 g/mol

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 61 °C | [3] |

| Flash Point | 133.1 °C | [3] |

| Vapor Pressure | 0.020 hPa | [3] |

| Water Solubility | Insoluble | |

| Appearance | Solid |

Part 2: Synthesis and Reactivity

The synthesis of substituted pyridines is a well-established area of organic chemistry, with numerous methods available. For this compound, a plausible and efficient synthetic route involves the condensation of a 1,3-dicarbonyl compound with a nitrile-containing species, followed by cyclization. A likely precursor for this synthesis is 2,4-pentanedione (acetylacetone) and malononitrile, which can undergo a Thorpe-Ziegler type reaction.

Proposed Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

References

An In-depth Technical Guide to 4,6-Dimethylpyridin-3-amine: Structure, Synthesis, and Applications

This document provides a comprehensive technical overview of 4,6-Dimethylpyridin-3-amine, a heterocyclic building block of significant interest to researchers and professionals in drug development and materials science. We will delve into its core chemical identity, physicochemical properties, a validated synthetic pathway, and its emerging applications, grounding all claims in authoritative data.

Core Chemical Identity and Structure

This compound is a substituted pyridine derivative. The pyridine ring, a foundational six-membered aromatic heterocycle containing one nitrogen atom, is functionalized with two methyl groups and one primary amine group.

IUPAC Name: The systematically generated and preferred IUPAC name for this compound is This compound .[1] It is also commonly referred to by synonyms such as 5-Amino-2,4-dimethylpyridine or 5-Amino-2,4-lutidine.[1][2][3]

Chemical Structure: The structural arrangement consists of a pyridine ring with methyl groups at positions 4 and 6, and an amine group at position 3. This specific substitution pattern dictates its electronic properties and reactivity.

The presence of the electron-donating amine and methyl groups on the pyridine ring increases the electron density of the aromatic system, influencing its basicity and susceptibility to electrophilic attack. The primary amine at the 3-position serves as a critical handle for further synthetic modifications, making it a versatile intermediate.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Data

The key properties of this compound are summarized below. This data is essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 1193-71-1 | [3][4] |

| Molecular Weight | 122.17 g/mol | [1][2] |

| Appearance | White solid / crystals | [6] |

| Melting Point | 61 °C | [2] |

| Flash Point | 133.1 °C | [2] |

| Vapour Pressure | 0.020 hPa | [2] |

| Storage | Store at 2-8°C in a dark place under an inert atmosphere. | [7] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure risk.

-

Health Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled.[8] It is known to cause skin irritation and serious eye irritation.[8][9] Inhalation may lead to respiratory irritation.[8]

-

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles).[9]

-

Handling: Avoid breathing dust, fumes, or vapors.[8] Wash hands and any exposed skin thoroughly after handling and before eating, drinking, or smoking.[10] Contaminated clothing should be removed and washed before reuse.[8]

-

-

First Aid:

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

-

If on Skin: Wash with plenty of soap and water.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[8]

-

If Swallowed: Rinse mouth and call a poison center or doctor immediately.[10]

-

Synthesis Protocol: A Representative Pathway

The synthesis of this compound can be efficiently achieved from the commercially available starting material 2,4-lutidine (4,6-dimethylpyridine). A common and reliable two-step process involves nitration followed by reduction. This pathway is chosen for its high regioselectivity and the use of standard, well-understood organic transformations.

Step 1: Nitration of 4,6-Dimethylpyridine

Causality: The nitration of the pyridine ring is an electrophilic aromatic substitution. The directing effects of the two methyl groups (ortho-, para-directing) and the deactivating effect of the ring nitrogen (meta-directing) converge to favor the substitution at the 3-position, which is ortho to both methyl groups and meta to the nitrogen. Using a mixture of nitric and sulfuric acid provides the necessary nitronium ion (NO₂⁺) electrophile.

Protocol:

-

Prepare a nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid in a flask cooled in an ice-salt bath, maintaining the temperature below 10 °C.

-

Slowly add 4,6-dimethylpyridine dropwise to the cooled nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90-100 °C for 2-3 hours to drive the reaction to completion.

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

Neutralize the solution by slowly adding a concentrated base (e.g., NaOH or NH₄OH) while cooling to precipitate the product, 4,6-dimethyl-3-nitropyridine.

-

Filter the resulting solid, wash with cold water, and dry under a vacuum.

Step 2: Reduction of 4,6-Dimethyl-3-nitropyridine

Causality: The nitro group is readily reduced to a primary amine. A variety of reducing agents can be employed. Catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media (e.g., HCl or acetic acid) are robust and cost-effective choices for this transformation.

Protocol (using SnCl₂):

-

Suspend the synthesized 4,6-dimethyl-3-nitropyridine in ethanol or concentrated hydrochloric acid in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in the same solvent portion-wise. The reaction is exothermic and may require cooling to maintain control.

-

After the addition, heat the mixture to reflux for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and make it strongly basic (pH > 10) by adding a concentrated NaOH solution to precipitate tin salts and liberate the free amine.

-

Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product via recrystallization or column chromatography to obtain the final high-purity compound.

Synthesis Workflow Diagram

Caption: A representative two-step synthesis of this compound.

Applications in Research and Drug Development

Substituted aminopyridines are privileged scaffolds in medicinal chemistry due to their ability to form key hydrogen bonds and participate in various interactions with biological targets. This compound is a valuable building block for creating more complex molecules with potential therapeutic activity.

-

Intermediate in Medicinal Chemistry: The primary amine group at the 3-position provides a reactive site for nucleophilic substitution, acylation, and coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling after conversion to a halide). This allows for the systematic exploration of the chemical space around the pyridine core to optimize biological activity and pharmacokinetic properties.

-

Scaffold for Bioactive Compounds: The aminopyridine motif is present in numerous drugs. The structural framework of this compound makes it an attractive starting point for the synthesis of kinase inhibitors, which are crucial in oncology.[11][12] Its potential as an allosteric inhibitor of cellular quinoline and thiazolopyridine metabolism has also been noted.[2] The broader class of 3-aminopyridine derivatives has been investigated for a wide range of therapeutic targets, underscoring the potential of this scaffold in drug discovery campaigns.[12]

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate. Its well-defined structure, coupled with the reactive amine functionality, makes it a valuable tool for medicinal chemists and materials scientists. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.

References

- 1. This compound | C7H10N2 | CID 7060669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-4,6-dimethylpyridine | 1193-71-1 | FA06843 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 1193-71-1 [matrix-fine-chemicals.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]

- 7. 1193-71-1|this compound|BLD Pharm [bldpharm.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.no [fishersci.no]

- 10. fishersci.com [fishersci.com]

- 11. N,6-Dimethylpyridin-3-amine | High-Purity Reagent [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Solubility Profile of 4,6-Dimethylpyridin-3-amine for Pharmaceutical and Research Applications

Introduction

4,6-Dimethylpyridin-3-amine (CAS No. 1193-71-1) is a substituted pyridine derivative that serves as a valuable heterocyclic building block in organic synthesis.[1] Its structural motif is of significant interest to researchers in drug development and materials science. A thorough understanding of a compound's solubility in various common laboratory solvents is a foundational requirement for successful chemical process development. This knowledge governs critical parameters for reaction kinetics, purification strategies (such as crystallization), formulation, and ultimately, the scalability and robustness of a synthetic route.

-

A theoretical assessment of solubility based on the molecule's physicochemical properties.

-

A detailed, field-proven experimental protocol for the accurate quantitative determination of its solubility.

-

Guidance on the interpretation and presentation of solubility data.

This document is structured not as a rigid template but as a logical workflow, empowering researchers to generate reliable and reproducible solubility data tailored to their specific laboratory conditions and solvent systems.

Part 1: Physicochemical Profile and Theoretical Solubility Assessment

The first step in predicting solubility is to understand the intrinsic properties of the molecule. The structure of this compound—featuring a polar aromatic heterocycle, a primary amine, and two nonpolar methyl groups—creates a nuanced solubility profile.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1193-71-1 | [1][2] |

| Molecular Formula | C₇H₁₀N₂ | [2] |

| Molecular Weight | 122.17 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 61 °C | [3] |

| XLogP3 | 0.9 | [2] |

| pKa (Conjugate Acid) | Estimated 6-8 | N/A |

Theoretical Solubility Based on Structure ("Like Dissolves Like")

The principle of "like dissolves like" provides a strong predictive framework for solubility.[8]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The primary amine (-NH₂) group can both donate and accept hydrogen bonds, and the pyridine nitrogen can accept a hydrogen bond.[9] This suggests that this compound should exhibit moderate to good solubility in polar protic solvents. However, the presence of the nonpolar dimethylated pyridine ring will limit its aqueous solubility compared to smaller amines.[8] Solubility in water is expected to decrease as the carbon-to-heteroatom ratio increases.[9]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents cannot donate hydrogen bonds but are strong acceptors and have high dipole moments. The compound's polar nature, arising from the C-N bonds and the nitrogen lone pairs, should allow for favorable dipole-dipole interactions, leading to good solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's significant polarity from the amine group and the pyridine nitrogen is expected to result in poor solubility in nonpolar solvents. The energetic cost of breaking the strong solvent-solvent interactions in hexane, for example, would not be compensated by weak van der Waals forces with the solute.

-

Aqueous Acidic Solutions (e.g., dilute HCl): The basic nature of both the pyridine and amine nitrogens is the most critical factor for aqueous solubility. In an acidic medium (pH < pKa), the molecule will be protonated to form a pyridinium salt.[6] This resulting ionic species will be significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility.[6]

The logical relationships between the molecule's structure and its expected solubility are visualized below.

Caption: Diagram 1: Structure-Solubility Relationship.

Part 2: Experimental Protocol for Quantitative Solubility Determination

The most reliable method for determining thermodynamic solubility is the isothermal equilibrium method. This involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute. The following protocol provides a robust workflow adaptable for various common laboratory solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

Quantification instrument: HPLC-UV or UV-Vis spectrophotometer

-

(Alternative) Equipment for gravimetric analysis: drying oven, desiccator

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions 1.1. Add an excess amount of this compound to a series of vials. "Excess" means that a visible amount of undissolved solid must remain at equilibrium. A starting point is ~50-100 mg of solid per 1 mL of solvent. 1.2. Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial. 1.3. Securely cap the vials to prevent solvent evaporation, which would artificially inflate the measured solubility.

Step 2: Equilibration 2.1. Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C). 2.2. Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A duration of 24-48 hours is standard practice. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

Step 3: Phase Separation 3.1. After equilibration, remove the vials and allow the undissolved solid to settle. 3.2. To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes). 3.3. Carefully withdraw the clear supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to prevent any undissolved microcrystals from being transferred, which is a common source of error.

Step 4: Quantification of Dissolved Solute

This is the most crucial step and can be performed via two primary methods. The spectroscopic/chromatographic method is highly recommended for its accuracy and sensitivity.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

-

Rationale: This method offers high specificity and accuracy, separating the analyte from any potential impurities before quantification.

-

Procedure:

-

Develop a Calibration Curve: Prepare a stock solution of this compound of a known high concentration in the chosen solvent. Create a series of at least five standard solutions via serial dilution. Analyze each standard by HPLC and plot the peak area versus concentration to generate a linear calibration curve.

-

Analyze the Sample: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration into the linear range of the calibration curve.

-

Calculate Solubility: Inject the diluted sample into the HPLC. Using the peak area from the sample and the equation of the line from the calibration curve, calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility (e.g., in mg/mL or mol/L).

-

Method B: Gravimetric Analysis

-

Rationale: This is a simpler but potentially less accurate method, susceptible to errors from volatile or non-volatile impurities.

-

Procedure:

-

Accurately weigh a clean, dry vial (W₁).

-

Transfer a precise volume (e.g., 1.00 mL) of the filtered supernatant into the pre-weighed vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a drying oven set to a temperature well below the compound's melting point (e.g., 40 °C).

-

Once the residue is completely dry, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial with the dried residue (W₂).

-

Calculate Solubility: The mass of the dissolved solid is (W₂ - W₁). The solubility is this mass divided by the volume of solvent transferred (e.g., mg/mL).

-

The entire experimental workflow is visualized in the diagram below.

References

- 1. This compound | CAS 1193-71-1 [matrix-fine-chemicals.com]

- 2. This compound | C7H10N2 | CID 7060669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-4,6-dimethylpyridine | 1193-71-1 | FA06843 [biosynth.com]

- 4. Pyridine [chemeurope.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. chemguide.co.uk [chemguide.co.uk]

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 4,6-Dimethylpyridin-3-amine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Within this vast chemical space, the 4,6-dimethylpyridin-3-amine scaffold has emerged as a particularly promising platform for the development of novel bioactive compounds. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of this compound and its derivatives. We delve into their demonstrated efficacy as anticancer and antimicrobial agents, with a focus on their mechanisms of action, including the inhibition of key cellular kinases. This document is intended to serve as a vital resource for researchers and drug development professionals, offering field-proven insights and detailed experimental protocols to guide future discovery and optimization efforts in this compelling area of therapeutic development.

Introduction: The Strategic Importance of the 4,6-Dimethylpyridine Core

The pyridine ring is a privileged heterocyclic motif in drug discovery, prized for its ability to engage in a variety of non-covalent interactions, its metabolic stability, and its synthetic tractability. The this compound core, with its specific substitution pattern, offers a unique combination of electronic and steric properties. The amino group at the 3-position provides a key vector for derivatization and a crucial hydrogen bond donor/acceptor, while the methyl groups at the 4- and 6-positions can influence solubility, metabolic stability, and steric interactions within biological targets. This guide will illuminate the diverse biological activities stemming from this versatile scaffold.

Anticancer Activity: Targeting the Engines of Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds appears to be the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Kinase Inhibition: A Dominant Mechanism of Action

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several studies have highlighted the potential of pyridine derivatives to act as potent kinase inhibitors.[1][2] The 4,6-dimethylpyridine scaffold can serve as a versatile backbone for the design of inhibitors that target the ATP-binding site of various kinases.

dot

Caption: Generalized signaling pathways targeted by 4,6-dimethylpyridine derivatives.

Quantitative Anticancer Activity

The cytotoxic potential of 4,6-dimethylpyridine derivatives has been quantified against various cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-Mannich bases of 1,3,4-oxadiazole | A375 (Melanoma) | Varies | [3] |

| N-Mannich bases of 1,3,4-oxadiazole | C32 (Melanoma) | Varies | [3] |

| N-Mannich bases of 1,3,4-oxadiazole | SNB-19 (Glioblastoma) | Varies | [3] |

| N-Mannich bases of 1,3,4-oxadiazole | MCF-7/WT (Breast) | Varies | [3] |

| 1,3,4-Oxadiazole-Pyridine Hybrid | MCF-7 (Breast) | 0.76 - 12.21 | [4] |

| Pyridine-Urea Derivatives | MCF-7 (Breast) | 0.11 - 1.88 | [5] |

| 2,4,6-Trisubstituted Pyridines | Various | Micromolar to Nanomolar | [6] |

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The antiproliferative activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring.[3][7]

-

Electron-donating and withdrawing groups: The presence of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity.[3][7] Conversely, the introduction of bulky groups or halogens can sometimes decrease activity.[7]

-

Hybrid Molecules: Hybrid compounds incorporating other heterocyclic systems, such as 1,3,4-oxadiazole or pyrimidine, have shown potent anticancer effects.[1][4]

-

Lipophilicity: The lipophilicity of the molecule plays a crucial role in its ability to penetrate cell membranes and interact with intracellular targets.

dot

Caption: Structure-Activity Relationship for Anticancer Activity.

Antimicrobial Activity: Combating Pathogenic Microbes

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. Derivatives of 4,6-dimethylpyridine have shown promising activity against a range of pathogenic bacteria and fungi.

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many 4,6-dimethylpyridine derivatives are still under investigation. However, it is hypothesized that their activity may stem from their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. The lipophilic nature of many of these compounds could facilitate their insertion into the lipid bilayer of bacterial membranes, leading to increased permeability and cell death.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 1-Substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile | Escherichia coli | Varies | [6] |

| 1-Substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile | Pseudomonas aeruginosa | Varies | [6] |

| Gemini QAS Derivatives | Staphylococcus aureus | 8 | [8] |

| Gemini QAS Derivatives | Escherichia coli | 32 | [8] |

| Gemini QAS Derivatives | Candida albicans | 16-32 | [8] |

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial activity of 4,6-dimethylpyridine derivatives is highly dependent on their structural features.

-

Quaternary Ammonium Salts (QAS): The introduction of quaternary ammonium moieties can significantly enhance antimicrobial activity.[8]

-

Alkyl Chain Length: In gemini QAS derivatives, the length of the alkyl chains has been shown to be a critical determinant of activity, with longer chains often leading to increased potency.[8]

-

Heterocyclic Modifications: The incorporation of other heterocyclic rings can modulate the antimicrobial spectrum and potency.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in the literature for the synthesis and evaluation of 4,6-dimethylpyridine derivatives.

General Synthetic Protocol for N-Mannich Bases of 1,3,4-Oxadiazole Derivatives

This protocol is adapted from the synthesis of N-Mannich bases of 1,3,4-oxadiazole based on a 4,6-dimethylpyridine scaffold.[3]

-

Synthesis of the 1,3,4-oxadiazole core:

-

React the starting 4,6-dimethylpyridine derivative with an appropriate reagent to form the 1,3,4-oxadiazole ring. This often involves a cyclization reaction.

-

-

Mannich Reaction:

-

To a solution of the 1,3,4-oxadiazole derivative in a suitable solvent (e.g., ethanol), add an appropriate secondary amine (e.g., morpholine, piperazine derivative) and an aqueous solution of formaldehyde.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, isolate the product by filtration or extraction.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Characterization:

-

Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

-

dot

Caption: General workflow for the synthesis of N-Mannich base derivatives.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.[6]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48 or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum:

-

Culture the microbial strain overnight on an appropriate agar medium.

-

Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Microtiter Plate:

-

Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

-

Add 50 µL of the test compound at twice the desired final concentration to the first well of each row.

-

Perform serial twofold dilutions of the compound across the plate.

-

-

Inoculation:

-

Add 50 µL of the diluted microbial inoculum to each well.

-

Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only).

-

-

Incubation:

-

Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of novel bioactive compounds with significant potential in oncology and infectious disease. The derivatives explored in this guide demonstrate a wide range of biological activities, with kinase inhibition emerging as a particularly prominent mechanism for their anticancer effects. The structure-activity relationships discussed herein provide a valuable framework for the rational design of next-generation compounds with improved potency and selectivity.

Future research in this area should focus on:

-

Elucidation of specific molecular targets: While kinase inhibition is a recurring theme, identifying the specific kinases and other cellular targets for these compounds will be crucial for understanding their full therapeutic potential and potential off-target effects.

-

In vivo efficacy and pharmacokinetic studies: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

-

Exploration of novel derivatization strategies: The synthetic versatility of the this compound core allows for the exploration of a vast chemical space. The design and synthesis of new derivatives with diverse functionalities will continue to be a key driver of discovery in this field.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the therapeutic potential of this remarkable chemical scaffold.

References

- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 8. Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-l-iditol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanism of Action of 4,6-Dimethylpyridin-3-amine

Abstract

4,6-Dimethylpyridin-3-amine is a substituted aminopyridine with a structural resemblance to known neurological agents. While direct pharmacological data for this specific compound is sparse, its core aminopyridine scaffold provides a strong basis for postulating a primary mechanism of action centered on the modulation of voltage-gated ion channels. This guide synthesizes the established pharmacology of related aminopyridines, such as 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), to construct a detailed, testable hypothesis for the mechanism of action of this compound. We propose that this compound functions as a blocker of voltage-gated potassium (Kv) channels, leading to a prolongation of the action potential and enhanced neurotransmitter release. This document outlines the theoretical underpinnings of this hypothesis and provides a comprehensive suite of experimental protocols to rigorously investigate and validate this proposed mechanism. The intended audience for this guide includes researchers in pharmacology, neuroscience, and drug development who are investigating novel channel modulators.

Introduction: The Aminopyridine Class and a Hypothesized Role for this compound

The aminopyridines are a class of compounds characterized by a pyridine ring with one or more amino group substituents.[1] Certain members of this family, notably 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine (amifampridine), are established therapeutic agents for neurological disorders.[2] Their clinical efficacy stems from a well-elucidated mechanism: the blockade of voltage-gated potassium channels.[2][3] By inhibiting these channels, aminopyridines delay the repolarization phase of the action potential, leading to a broadened waveform.[4][5] This prolongation increases the open time of voltage-gated calcium channels, enhancing calcium influx into the presynaptic terminal and subsequently boosting neurotransmitter release.[4][6][7] This enhancement of synaptic transmission can restore nerve impulse conduction in demyelinated axons and improve muscle function in certain neuromuscular disorders.[8][9]

This compound shares the fundamental aminopyridine pharmacophore. Based on this structural analogy, we hypothesize that its primary mechanism of action is also the blockade of voltage-gated potassium channels. The addition of two methyl groups at the 4 and 6 positions is expected to modulate the compound's potency, selectivity, and pharmacokinetic properties compared to its simpler counterparts. These methyl groups may influence the binding affinity for the potassium channel pore or alter the compound's ability to cross the blood-brain barrier.

This guide will first detail the proposed signaling pathway and then present a structured experimental plan to systematically test this hypothesis.

Proposed Signaling Pathway

The hypothesized mechanism of action of this compound is centered on its interaction with presynaptic voltage-gated potassium channels. The following diagram illustrates the proposed cascade of events.

Caption: Hypothesized signaling pathway for this compound.

Experimental Validation Workflow

To rigorously test our hypothesis, a multi-tiered experimental approach is proposed. This workflow begins with in vitro characterization of the compound's interaction with its putative target and progresses to cellular and ex vivo assays to confirm its physiological effects.

Caption: A phased approach to validating the mechanism of action.

Phase 1: In Vitro Target Engagement - Electrophysiological Characterization

Rationale: The foundational experiment is to directly measure the effect of this compound on voltage-gated potassium channels. The patch-clamp technique allows for precise control of the cellular membrane potential and direct measurement of ion channel currents.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture: Utilize a cell line that stably expresses a specific subtype of voltage-gated potassium channel known to be a target of aminopyridines (e.g., HEK293 cells expressing Kv1.1, Kv1.2, or Kv3.1).

-

Preparation of Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

-

Compound Stock: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and make serial dilutions in the external solution to achieve final concentrations ranging from 1 µM to 1 mM.

-

-

Electrophysiological Recording:

-

Obtain whole-cell patch-clamp recordings from the transfected cells.

-

Hold the membrane potential at -80 mV.

-

Elicit potassium currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms).

-

Establish a stable baseline recording of the potassium currents in the external solution.

-

Perfuse the cells with increasing concentrations of this compound and record the corresponding potassium currents.

-

Perform a washout step with the external solution to assess the reversibility of the block.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step in the absence and presence of the compound.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the concentration-response curve and fit it with the Hill equation to determine the IC₅₀ value.

-

Expected Outcome: this compound will produce a concentration-dependent block of the voltage-gated potassium currents.

| Parameter | Expected Value |

| IC₅₀ | 10 - 500 µM |

| Hill Coefficient | ~1 |

| Reversibility | Reversible upon washout |

Phase 2: Cellular Functional Assays - Neurotransmitter Release

Rationale: If this compound blocks Kv channels, it should enhance depolarization-evoked neurotransmitter release from cultured neurons.

Experimental Protocol: Synaptosomal Neurotransmitter Release Assay

-

Preparation of Synaptosomes: Isolate synaptosomes from rat cortical tissue using standard subcellular fractionation techniques.

-

Loading with Radiolabeled Neurotransmitter: Incubate the synaptosomes with a radiolabeled neurotransmitter, such as [³H]glutamate or [³H]GABA, to allow for its uptake into synaptic vesicles.

-

Stimulation of Release:

-

Aliquot the loaded synaptosomes into a superfusion chamber.

-

Establish a baseline release by perfusing with a physiological buffer.

-

Induce neurotransmitter release by a depolarizing stimulus, typically by switching to a high-potassium buffer (e.g., containing 40 mM KCl).

-

Perform the stimulation in the absence (control) and presence of various concentrations of this compound.

-

-

Quantification of Release: Collect the superfusate fractions and quantify the amount of radiolabeled neurotransmitter released using liquid scintillation counting.

-

Data Analysis: Calculate the stimulus-evoked release as the percentage increase over baseline. Compare the release in the presence of the compound to the control condition.

Expected Outcome: this compound will potentiate the potassium-evoked release of the radiolabeled neurotransmitter in a concentration-dependent manner.

| Compound Concentration | Expected Increase in Release (%) |

| 10 µM | 10 - 30% |

| 100 µM | 50 - 150% |

| 500 µM | >200% |

Phase 3: Ex Vivo Tissue Preparations - Action Potential Recording

Rationale: To confirm that the compound's effects translate to native neural tissue, its impact on the action potential waveform should be directly measured in an ex vivo preparation.

Experimental Protocol: Sharp Microelectrode Recording from Sciatic Nerve

-

Tissue Preparation: Dissect the sciatic nerve from a mouse or rat and place it in a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).

-

Electrophysiological Recording:

-

Impale a single axon with a sharp glass microelectrode filled with 3 M KCl to record the intracellular membrane potential.

-

Use a stimulating electrode to elicit action potentials.

-

Record baseline action potentials in normal aCSF.

-

Perfuse the preparation with aCSF containing a relevant concentration of this compound (e.g., 100 µM).

-

Record action potentials in the presence of the compound.

-

-

Data Analysis: Measure the duration of the action potential at 50% and 90% of its peak amplitude (APD₅₀ and APD₉₀). Compare these values before and after the application of the compound.

Expected Outcome: this compound will cause a significant prolongation of the action potential duration.

| Parameter | Control | 100 µM this compound |

| APD₅₀ (ms) | ~1.0 | ~1.5 - 2.0 |

| APD₉₀ (ms) | ~2.0 | ~3.0 - 4.0 |

Conclusion

The structural analogy between this compound and clinically utilized aminopyridines provides a robust foundation for the hypothesis that its primary mechanism of action is the blockade of voltage-gated potassium channels. This guide has outlined this proposed mechanism and presented a logical, phased experimental plan to rigorously test this hypothesis. The successful execution of these experiments will not only elucidate the molecular mechanism of this compound but also pave the way for its potential development as a novel therapeutic agent for neurological conditions characterized by impaired synaptic transmission.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. myaware.org [myaware.org]

- 4. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Amifampridine - Wikipedia [en.wikipedia.org]

- 8. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

The Versatile Building Block: A Technical Guide to 4,6-Dimethylpyridin-3-amine for Researchers and Drug Development Professionals

This guide provides an in-depth review of the synthesis, properties, reactivity, and applications of 4,6-Dimethylpyridin-3-amine (DMAPy), a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Introduction: The Significance of the Aminopyridine Scaffold

Pyridine and its derivatives are fundamental heterocyclic compounds with wide-ranging applications in various fields, including pharmaceuticals and materials science.[1] The introduction of an amino group to the pyridine ring, creating an aminopyridine, significantly influences the molecule's electronic properties and reactivity, making it a key pharmacophore in numerous biologically active compounds. This compound, with its strategic placement of methyl and amino groups, offers a unique combination of nucleophilicity, basicity, and steric hindrance, making it a versatile precursor for the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | [2] |

| Molecular Weight | 122.17 g/mol | [2] |

| CAS Number | 1193-71-1 | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| pKa | Estimated to be in the range of 6-7 | General knowledge of aminopyridines |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | General knowledge |

Spectroscopic Characterization

While a publicly available, dedicated spectrum for this compound is not readily found, its ¹H and ¹³C NMR spectra can be predicted based on the analysis of similar structures. These predicted values are invaluable for reaction monitoring and structural confirmation.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | H-2 (proton on the pyridine ring) |

| ~6.8 | s | 1H | H-5 (proton on the pyridine ring) |

| ~3.6 | br s | 2H | -NH₂ |

| ~2.4 | s | 3H | -CH₃ at C-6 |

| ~2.2 | s | 3H | -CH₃ at C-4 |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~150 | C-6 |

| ~145 | C-2 |

| ~140 | C-4 |

| ~130 | C-3 |

| ~120 | C-5 |

| ~24 | -CH₃ at C-6 |

| ~18 | -CH₃ at C-4 |

Synthesis of this compound

The synthesis of this compound is not commonly detailed in a single, dedicated procedure. However, a reliable synthetic route can be constructed based on established methods for the preparation of substituted aminopyridines. The most common approach involves the nitration of a suitable pyridine precursor followed by the reduction of the nitro group.

Detailed Experimental Protocol (Proposed)

Step 1: Nitration of 4,6-Dimethylpyridine

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4,6-dimethylpyridine to a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Pour the reaction mixture onto crushed ice and carefully neutralize with a saturated solution of sodium carbonate until the pH is basic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,6-dimethyl-3-nitropyridine.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 4,6-Dimethyl-3-nitropyridine

-

To a solution of 4,6-dimethyl-3-nitropyridine in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Heat the reaction mixture to reflux (if using Fe/HCl) or stir under a hydrogen atmosphere at room temperature (for catalytic hydrogenation) until the reaction is complete (monitored by TLC).

-

If using Fe/HCl, filter the hot reaction mixture to remove the iron salts and neutralize the filtrate.

-

If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by the interplay of the electron-donating amino group and the pyridine ring. The amino group is a primary nucleophile, while the pyridine nitrogen is basic and can be protonated or alkylated.

Reactions of the Amino Group

-

N-Acylation and N-Alkylation: The primary amino group readily reacts with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form the corresponding amides and secondary or tertiary amines.

-

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) converts the amino group into a diazonium salt. This intermediate can then undergo various transformations, including Sandmeyer-type reactions to introduce a range of functional groups.

-

Cyclization Reactions: The amino group, in conjunction with the adjacent pyridine ring, can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazolopyridines.[3]

Reactions Involving the Pyridine Ring

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the activating effect of the amino and methyl groups can facilitate substitution at the C-2 and C-5 positions.

-

Cross-Coupling Reactions: While less common for the pyridine ring itself without a halide substituent, derivatives of this compound can be functionalized via cross-coupling reactions like the Buchwald-Hartwig amination.[4]

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The aminopyridine scaffold is a well-established feature in the design of kinase inhibitors. Derivatives of this compound have been explored for their potential as inhibitors of various kinases. For instance, related aminopyrimidine structures are key components of successful kinase inhibitor drugs like imatinib.[5]

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 3. 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | C8H10N4 | CID 279219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1122-58-3 Name: N,N-dimethylpyridin-4-amine [xixisys.com]

An In-depth Technical Guide to 5-Amino-2,4-lutidine: From Discovery to Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2,4-lutidine, a substituted pyridine derivative of growing interest in medicinal chemistry. Also known as 4,6-Dimethylpyridin-3-amine, this compound has emerged as a valuable scaffold in the design of targeted therapeutics. This document details its chemical identity, historical context, synthesis, and physicochemical properties. A significant focus is placed on its contemporary application as a modulator of epigenetic regulatory proteins, specifically as an inhibitor of Ubiquitin-like with PHD and RING finger domains 1 (UHRF1), highlighting its potential in the development of novel cancer therapies.

Introduction and Chemical Identity

5-Amino-2,4-lutidine, systematically named this compound, is an aromatic amine belonging to the lutidine family, which are dimethyl-substituted derivatives of pyridine. Its chemical structure features a pyridine ring with methyl groups at positions 2 and 4, and an amino group at position 5. This arrangement of substituents imparts specific electronic and steric properties that are crucial for its biological activity and synthetic utility.

Table 1: Chemical Identity of 5-Amino-2,4-lutidine

| Identifier | Value |

| Systematic Name | This compound |

| Common Synonyms | 5-Amino-2,4-lutidine, 5-Amino-2,4-dimethylpyridine |

| CAS Number | 1193-71-1[1][2] |

| Molecular Formula | C₇H₁₀N₂[1][2] |

| Molecular Weight | 122.17 g/mol [1] |

| Appearance | Off-White Crystals |

Discovery and Historical Context

The precise historical account of the first synthesis of 5-Amino-2,4-lutidine is not extensively documented in seminal publications. However, its emergence is rooted in the broader history of pyridine chemistry. The pyridine ring, first isolated from bone oil in 1846, has become a cornerstone in medicinal chemistry, with over 7000 bioactive compounds containing this moiety.[3] The development of synthetic methodologies for substituted pyridines, such as the Hantzsch pyridine synthesis, paved the way for the creation of a vast array of derivatives, including the aminopyridines.

The deliberate synthesis and investigation of specific aminopyridine isomers like 5-Amino-2,4-lutidine likely arose from structure-activity relationship (SAR) studies within various drug discovery programs. The aminopyridine scaffold is a well-established pharmacophore, and subtle changes in the substitution pattern on the pyridine ring can lead to significant differences in biological activity. The interest in compounds like 5-Amino-2,4-lutidine has been particularly invigorated by recent discoveries in epigenetics and the pursuit of small molecule inhibitors for novel therapeutic targets.

Synthesis and Characterization

The synthesis of 5-Amino-2,4-lutidine can be achieved through a multi-step process, typically involving the construction of the substituted pyridine ring followed by the introduction or modification of the amino group. A common and effective strategy involves the nitration of a lutidine precursor followed by the reduction of the nitro group to an amine.

Synthetic Workflow

A plausible and widely utilized synthetic route to 5-Amino-2,4-lutidine begins with the commercially available 2,4-lutidine. The process involves two key transformations: nitration and reduction.

Caption: Synthetic workflow for 5-Amino-2,4-lutidine.

Experimental Protocol: Synthesis via Reduction of a Nitro Precursor

This protocol describes a representative method for the synthesis of 5-Amino-2,4-lutidine starting from the corresponding nitro-substituted pyridine.

Step 1: Nitration of 2,4-Lutidine

-

To a stirred mixture of concentrated sulfuric acid, add 2,4-lutidine dropwise while maintaining the temperature below 10 °C with an ice bath.

-

After the addition is complete, add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, keeping the temperature below 20 °C.

-

Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 3-Nitro-4,6-dimethylpyridine.

Step 2: Reduction of 3-Nitro-4,6-dimethylpyridine

-

In a round-bottom flask, suspend 3-Nitro-4,6-dimethylpyridine in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent. Common methods include:

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and filter to remove the metal catalyst or unreacted iron.

-

Neutralize the filtrate with a base to precipitate the crude product.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure 5-Amino-2,4-lutidine.

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties of 5-Amino-2,4-lutidine

| Property | Value | Reference |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | |

| pKa | Not specified |

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 5-Amino-2,4-lutidine would be expected to show distinct signals for the aromatic protons and the methyl and amino group protons. The aromatic protons will appear as singlets or doublets in the aromatic region (typically 6.0-8.5 ppm). The two methyl groups will each give a singlet in the aliphatic region (around 2.0-2.5 ppm). The amino group protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of 100-160 ppm, while the methyl carbons will appear at higher field (lower ppm values).

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.[5][6] The C-N stretching of the aromatic amine will be observed around 1250-1335 cm⁻¹.[5] Bending vibrations for the N-H group are expected around 1580-1650 cm⁻¹.[5]

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 122.17). Fragmentation patterns would be consistent with the loss of methyl groups and other fragments from the pyridine ring. The PubChem database indicates a GC-MS spectrum is available.[1]

Application in Drug Development: A UHRF1 Inhibitor

A significant and promising application of 5-Amino-2,4-lutidine in drug development is its role as an inhibitor of Ubiquitin-like with PHD and RING finger domains 1 (UHRF1) . UHRF1 is a key epigenetic regulator that is often overexpressed in various cancers and plays a crucial role in maintaining DNA methylation patterns.[7]

Mechanism of Action

UHRF1 acts as a molecular hub that coordinates DNA methylation and histone modifications, leading to the silencing of tumor suppressor genes. One of its key functions is to recruit DNA methyltransferase 1 (DNMT1) to newly replicated DNA to ensure the faithful inheritance of DNA methylation patterns.[8][9]

5-Amino-2,4-lutidine has been identified as a ligand that targets the Tandem Tudor Domain (TTD) of UHRF1.[7] Specifically, it binds to an arginine-binding cavity within the TTD. This binding event disrupts the interaction between UHRF1 and DNA Ligase 1 (LIG1), which is important for the proper function of UHRF1 in DNA methylation maintenance.[7] By inhibiting this interaction, 5-Amino-2,4-lutidine can interfere with the epigenetic machinery that cancer cells rely on for their survival and proliferation.

Caption: Mechanism of UHRF1 inhibition by 5-Amino-2,4-lutidine.

Therapeutic Potential in Oncology

The overexpression of UHRF1 is a hallmark of many cancers and is associated with poor prognosis. By inhibiting UHRF1, 5-Amino-2,4-lutidine and its derivatives represent a promising therapeutic strategy for a variety of cancers. The disruption of DNA methylation maintenance can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.

The development of small molecule inhibitors targeting UHRF1 is an active area of research, and 5-Amino-2,4-lutidine serves as a valuable chemical scaffold for the design of more potent and selective inhibitors.[10][11]

Conclusion

5-Amino-2,4-lutidine is a substituted pyridine with significant potential in the field of drug discovery. While its early history is not well-defined, its modern application as a UHRF1 inhibitor has brought it to the forefront of epigenetic drug development. Its synthesis is achievable through established chemical transformations, and its structure provides a key starting point for the development of targeted cancer therapeutics. As our understanding of the epigenetic landscape of cancer deepens, the importance of chemical probes and lead compounds like 5-Amino-2,4-lutidine will undoubtedly continue to grow.

References

- 1. This compound | C7H10N2 | CID 7060669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 1193-71-1 [matrix-fine-chemicals.com]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mechanistic insights into UHRF1‑mediated DNA methylation by structure‑based functional clarification of UHRF1 domains (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The UHRF1 Protein Stimulates the Activity and Specificity of the Maintenance DNA Methyltransferase DNMT1 by an Allosteric Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disrupting the epigenetic alliance: structural insights and therapeutic strategies targeting DNMT1-UHRF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Mechanism of Small Molecule Inhibitors Selective for the Chromatin-Binding Domains of Oncogenic UHRF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA hypomethylation promotes UHRF1-and SUV39H1/H2-dependent crosstalk between H3K18ub and H3K9me3 to reinforce heterochromatin states - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Strategies for 4,6-Dimethylpyridin-3-amine: An Application Guide for Chemical Researchers

Abstract

4,6-Dimethylpyridin-3-amine is a valuable substituted pyridine building block in medicinal chemistry and materials science. Its structural motif is found in various pharmacologically active agents, making efficient and scalable synthetic access a topic of considerable interest for drug development professionals. This comprehensive technical guide details two distinct and viable synthetic routes for the preparation of this compound. The first route employs a classical approach involving the direct nitration of commercially available 2,6-lutidine followed by reduction. The second, more complex route, builds the target molecule through a multi-step sequence involving a 4-chloro-substituted pyridine intermediate, offering alternative strategic advantages. This document provides in-depth, step-by-step protocols, mechanistic insights, and a comparative analysis to assist researchers in selecting the optimal pathway based on laboratory capabilities, scale, and safety considerations.

Introduction: The Significance of Substituted Aminopyridines

Substituted aminopyridines are privileged scaffolds in modern drug discovery. The pyridine ring serves as a bioisostere for phenyl groups but offers improved solubility and metabolic stability, while the amino substituent provides a crucial handle for further functionalization and interaction with biological targets. This compound, in particular, offers a specific substitution pattern that can be exploited to fine-tune the steric and electronic properties of lead compounds. This guide is designed to provide researchers with the practical knowledge to synthesize this key intermediate with confidence.

Route 1: The Classical Pathway - Direct Nitration and Reduction

This two-step approach is the most direct on paper, starting from the inexpensive and readily available 2,6-lutidine (2,6-dimethylpyridine). The core strategy involves the electrophilic nitration of the pyridine ring, followed by the chemical reduction of the resulting nitro group to the desired amine.

Logical Workflow: Route 1

Caption: Workflow for the synthesis of this compound via nitration.

Part 1.1: Electrophilic Nitration of 2,6-Lutidine

Mechanistic Rationale: The direct nitration of pyridine is notoriously challenging. The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acid), the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring, making electrophilic substitution even more difficult than that of nitrobenzene.[1]

However, the presence of two activating methyl groups in 2,6-lutidine partially counteracts this deactivation. The nitration is expected to occur at the 3- or 5-position (meta to the nitrogen), which are the least deactivated positions.

Protocol: Synthesis of 4,6-Dimethyl-3-nitropyridine

Materials:

-

2,6-Lutidine (2,6-dimethylpyridine)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (e.g., 50 mL).

-

Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

-

Substrate Addition: Slowly add 2,6-lutidine (e.g., 0.2 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (e.g., 0.22 mol) to an equal volume of cold, concentrated sulfuric acid.

-

Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the 2,6-lutidine solution. Maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 25-30 °C) for several hours (e.g., 4-6 h). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with stirring.

-

Neutralization: Cautiously neutralize the acidic solution by adding a saturated solution of sodium carbonate or a cold solution of sodium hydroxide until the pH is approximately 8-9. This step must be performed slowly and with efficient cooling as it is highly exothermic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 2,6-dimethyl-3-nitropyridine, can be purified by column chromatography or recrystallization.[2]

Safety Note: The reaction of concentrated acids is extremely exothermic and corrosive. The nitration of organic compounds can be hazardous and may lead to runaway reactions if not properly controlled. Perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Have a base bath ready for quenching.

Part 1.2: Reduction of 4,6-Dimethyl-3-nitropyridine

Mechanistic Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are effective, with one of the most reliable and classic being the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[3] The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps leading to intermediates like nitroso and hydroxylamino species, which are ultimately reduced to the amine.

Protocol: Synthesis of this compound

Materials:

-

4,6-Dimethyl-3-nitropyridine

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dimethyl-3-nitropyridine (e.g., 0.1 mol) in ethanol or concentrated HCl.

-

Reagent Addition: Add tin(II) chloride dihydrate (e.g., 0.3-0.4 mol) to the solution. If using an alcohol solvent, add concentrated HCl (e.g., 50 mL) portion-wise. The reaction is exothermic.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cooling and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add a concentrated solution of NaOH until the white precipitate of tin salts redissolves and the solution is strongly basic (pH > 12).

-

Extraction: Transfer the basic mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 75 mL).

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Route 2: The Halogen-Intermediate Pathway

This alternative route avoids the potentially low-yielding direct nitration of 2,6-lutidine. It proceeds through a 4-chloro substituted intermediate, which offers different purification and handling characteristics. The key steps are the formation of a pyridone, nitration, chlorination, nitro reduction, and a final dehalogenation step.

Logical Workflow: Route 2

Caption: Multi-step synthesis of this compound via a chloro-intermediate.

Part 2.1: Synthesis and Chlorination of 2,6-Dimethyl-3-nitro-4-pyridone

Rationale: This sequence begins with the nitration of 2,6-dimethyl-4-pyridone. The pyridone tautomer is more reactive towards electrophilic substitution than pyridine itself. The subsequent chlorination of the 4-hydroxy group using an agent like phosphorus oxychloride (POCl₃) is a standard method to introduce a halogen that can be removed later.[4]

Protocol: Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine

Materials:

-

2,6-Dimethyl-3-nitro-4-pyridone

-

Phosphorus Oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flask equipped for reflux and protected from moisture, combine 2,6-dimethyl-3-nitro-4-pyridone (e.g., 0.1 mol) and phosphorus oxychloride (e.g., 5-10 equivalents).

-

Heating: Heat the mixture to reflux (approx. 105 °C) for 2-3 hours.

-

Removal of Excess Reagent: After cooling, carefully remove the excess POCl₃ under reduced pressure.

-

Workup: Dissolve the residue in dichloromethane and pour it onto ice. Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic (pH ~8).

-

Extraction and Purification: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate to yield the crude 4-chloro-2,6-dimethyl-3-nitropyridine.[4] Purify as needed by chromatography or recrystallization.

Safety Note: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be carried out in a high-efficiency fume hood with appropriate PPE.

Part 2.2: Reduction and Dehalogenation